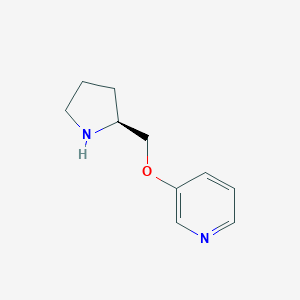

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine

Description

Properties

IUPAC Name |

3-[[(2S)-pyrrolidin-2-yl]methoxy]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-3-9(12-6-1)8-13-10-4-2-5-11-7-10/h2,4-5,7,9,12H,1,3,6,8H2/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKTQWLYJCQUWGP-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)COC2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20441355 | |

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161416-57-5 | |

| Record name | (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20441355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of (S)-Proline to (S)-Pyrrolidin-2-ylmethanol

(S)-Proline serves as a chiral starting material for synthesizing (S)-pyrrolidin-2-ylmethanol. Lithium aluminum hydride (LiAlH4) reduces the carboxylic acid group of proline to a primary alcohol, yielding (S)-pyrrolidin-2-ylmethanol in >90% enantiomeric excess (ee).

Procedure :

-

Dissolve (S)-proline (1.0 equiv) in anhydrous THF.

-

Add LiAlH4 (2.5 equiv) at 0°C and reflux for 12 h.

-

Quench with aqueous Na2SO4, filter, and concentrate.

-

Purify via silica gel chromatography (EtOAc/hexane).

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| ee | >90% |

| Reaction Time | 12 h |

Etherification with 3-Hydroxypyridine

The alcohol intermediate is coupled to 3-hydroxypyridine via Mitsunobu reaction (Scheme 1).

Procedure :

-

Mix (S)-pyrrolidin-2-ylmethanol (1.2 equiv), 3-hydroxypyridine (1.0 equiv), triphenylphosphine (1.5 equiv), and diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF.

-

Stir at 25°C for 24 h.

-

Concentrate and purify via flash chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 78% |

| ee Retention | 100% |

| Solvent | THF |

Mitsunobu Etherification Approach

Phthalimide Protection Strategy

To prevent side reactions at the pyrrolidine nitrogen, phthalimide protection is employed (Scheme 2).

Procedure :

-

Protect (S)-pyrrolidin-2-ylmethanol with phthalimide using Mitsunobu conditions (DIAD, Ph3P).

-

Perform etherification with 3-hydroxypyridine.

-

Deprotect with hydrazine hydrate.

Key Data :

| Parameter | Value |

|---|---|

| Protection Yield | 89% |

| Deprotection Yield | 95% |

| Overall Yield | 72% |

Nucleophilic Substitution Strategies

Williamson Ether Synthesis

Activation of 3-hydroxypyridine as a tosylate enables reaction with (S)-pyrrolidin-2-ylmethanol under basic conditions (Table 1).

Procedure :

-

Treat 3-hydroxypyridine with TsCl (1.1 equiv) in pyridine.

-

React with (S)-pyrrolidin-2-ylmethanol (1.5 equiv) and K2CO3 in DMF at 80°C.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 65% |

| Reaction Time | 18 h |

| Temperature | 80°C |

Resolution of Racemic Mixtures

Chiral Chromatography

Racemic 3-(pyrrolidin-2-ylmethoxy)pyridine is resolved using chiral HPLC (Chiralpak IC column, hexane/i-PrOH).

Key Data :

| Parameter | Value |

|---|---|

| ee | 99% |

| Recovery | 40% per cycle |

Comparative Evaluation of Synthetic Routes

Table 2. Comparison of Key Methods

| Method | Yield | ee | Scalability |

|---|---|---|---|

| Chiral Pool | 78% | >90% | High |

| Mitsunobu | 72% | 100% | Moderate |

| Williamson | 65% | N/A | Low |

| Chiral Resolution | 40% | 99% | Low |

The chiral pool approach using (S)-proline is optimal for large-scale synthesis due to high enantiopurity and yield. Mitsunobu etherification is preferable for small-scale enantioselective coupling but requires phthalimide protection.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including potential therapeutic applications.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine involves its interaction with specific molecular targets. The pyridine ring can engage in π-π interactions with aromatic residues in proteins, while the pyrrolidine moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Piperidine vs. Pyrrolidine Derivatives

A key structural analogue is 3-(Piperidin-4-ylmethoxy)pyridine , where the pyrrolidine ring is replaced with a six-membered piperidine. This modification significantly enhances LSD1 inhibition:

- Potency : Piperidine derivatives exhibit Ki values as low as 29 nM for LSD1, compared to weaker or unquantified activity for pyrrolidine-based compounds .

- Selectivity: Piperidine derivatives show >160-fold selectivity over monoamine oxidases (MAOs), attributed to optimal interactions with LSD1’s Asp555 and FAD cofactor .

- Mechanism : Docking studies reveal the protonated piperidine nitrogen forms a hydrogen bond with Asp555, while the pyridine core engages in hydrophobic interactions with FAD . Pyrrolidine’s smaller ring may reduce these interactions, lowering potency .

Substituent Effects on Pyridine

- Halogenated Derivatives : Compounds like 3-[2-(S)-2-pyrrolinemethoxy]-5-iodopyridine () show α4β2 receptor binding, suggesting halogens (I, Br) modulate target specificity .

- Methoxy Modifications : Methoxy or benzyloxy groups at the 3-position (e.g., compounds 44–45 in ) abolish LSD1 inhibition, highlighting the necessity of a basic amine side chain .

Stereochemical Considerations

The (S)-enantiomer of 3-(Pyrrolidin-2-ylmethoxy)pyridine is distinct from its (R)-counterpart (). For example, cyclopropylamine-based LSD1 inhibitors show stereochemistry-dependent covalent binding .

Enzyme Kinetics and Binding Modes

- Competitive Inhibition : Piperidine derivatives (e.g., compound 5) act as competitive LSD1 inhibitors against dimethylated H3K4 substrates (Ki = 2.3 μM) .

- Non-Covalent vs. Covalent Binding: Unlike cyclopropylamine-based inhibitors, pyridine-core compounds (e.g., compound 3) avoid covalent FAD binding, relying on electrostatic and hydrophobic interactions .

Cancer Therapy

- Piperidine Derivatives: Suppress leukemia and solid tumor proliferation (EC50 = 280 nM) with minimal toxicity to normal cells .

Biological Activity

(S)-3-(Pyrrolidin-2-ylmethoxy)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 161416-57-5

The compound features a pyridine ring substituted with a pyrrolidine moiety, which is believed to enhance its biological activity through specific receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). Research indicates that this compound selectively binds to the α4β2 subtype of nAChRs, which are implicated in various neurological functions, including cognition and mood regulation .

Biological Activities

-

Neuropharmacological Effects :

- Studies have shown that this compound exhibits antidepressant-like effects in animal models. It has been observed to reduce nicotine self-administration, suggesting potential applications in smoking cessation therapies .

- The compound also demonstrates anxiolytic properties, improving performance in attention-related tasks .

-

Antioxidant and Anti-inflammatory Properties :

- Preliminary studies suggest that this compound may possess antioxidant capabilities, contributing to its potential therapeutic effects against oxidative stress-related disorders.

- Analgesic Activity :

Table 1: Summary of Pharmacological Studies on this compound

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other pyridine derivatives but is distinguished by its specific agonistic action on α4β2 nAChRs. This selectivity enhances its potential as a therapeutic agent compared to compounds with broader receptor profiles, which may lead to undesired side effects.

Table 2: Comparison of Pyridine Derivatives

| Compound Name | Receptor Selectivity | Notable Effects |

|---|---|---|

| This compound | High for α4β2 nAChR | Antidepressant, anxiolytic |

| Sazetidine-A | High for α4β2 nAChR | Reduces nicotine self-administration |

| Compound 64 | Moderate for nAChRs | Antidepressant-like effects |

Q & A

Q. What are the common synthetic routes for preparing (S)-3-(Pyrrolidin-2-ylmethoxy)pyridine, and how is stereochemical purity ensured?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, a pyrrolidinylmethoxy group can be introduced to pyridine through Mitsunobu reactions using (S)-pyrrolidin-2-ylmethanol and a protected pyridine derivative. Stereochemical integrity is maintained using chiral catalysts or resolving agents, and purity is verified via chiral HPLC or polarimetry . LCMS (e.g., m/z 727 [M+H]+ in ) and NMR are critical for confirming structural fidelity.

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

- LCMS : To determine molecular weight and confirm reaction progress (e.g., observed m/z 727 [M+H]+ in ).

- Chiral HPLC : To validate enantiomeric excess (e.g., YMC-Actus Triart C18 column in ).

- NMR : For structural elucidation, particularly 1H and 13C spectra to confirm methoxy and pyrrolidine substituents.

- X-ray crystallography : Optional for absolute configuration confirmation in crystalline derivatives.

Q. What safety precautions are required when handling this compound?

Refer to GHS guidelines:

- Skin/Eye Irritation : Wear nitrile gloves and goggles (as per ).

- Ventilation : Use fume hoods due to potential respiratory irritation.

- Storage : Keep in airtight containers at 2–8°C to prevent degradation. First-aid measures for exposure include rinsing eyes with water for 15 minutes and seeking medical attention .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in α4β2 nicotinic receptor binding (e.g., in ) may arise from assay conditions (e.g., radioligand choice, tissue preparation). To standardize results:

Q. What strategies optimize enantiomeric yield in large-scale synthesis?

Challenges include racemization during methoxy group installation. Solutions:

- Asymmetric catalysis : Use chiral ligands (e.g., BINAP) in coupling reactions.

- Dynamic kinetic resolution : Employ enzymes or transition-metal catalysts to favor the (S)-enantiomer.

- Purification : Centrifugal partition chromatography (CPC) or simulated moving bed (SMB) chromatography for high-throughput separation .

Q. How does the compound’s stereochemistry influence its pharmacokinetic profile in vivo?

The (S)-configuration enhances blood-brain barrier permeability compared to the (R)-enantiomer, as shown in PET studies with fluorine-18 analogs (). Methodological insights:

- Radiolabeling : Incorporate 18F or 11C isotopes for tracer studies.

- Metabolic stability : Assess using liver microsomes and HPLC-MS to identify oxidation hotspots (e.g., pyrrolidine ring).

Q. What experimental designs are recommended for studying its potential in neurodegenerative disease models?

- In vitro : Test neuroprotective effects in Aβ42-treated neuronal cultures (IC50 determination).

- In vivo : Use transgenic Alzheimer’s mice (e.g., APP/PS1) with behavioral assays (Morris water maze) and PET imaging (e.g., 18F-nifrolidine in ).

- Dose-response : Optimize using pharmacokinetic modeling (e.g., AUC and Cmax calculations).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.